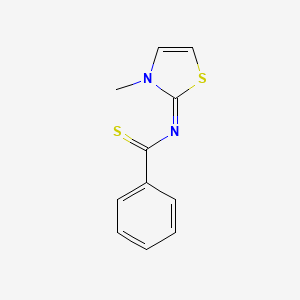
Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a valuable reagent in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- typically involves the reaction of benzenecarbothioamide with 3-methyl-2-thiazoline under specific conditions. The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The purification process is also scaled up, often involving large-scale chromatography or crystallization units.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenated compounds; reactions often occur in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s thiazole ring is crucial for its activity, as it can participate in various interactions with biological molecules.
Comparison with Similar Compounds
Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- can be compared with other thiazole-containing compounds:
3-Methyl-2-benzothiazolinone hydrazone: Similar in structure but used primarily as a chromogenic reagent in biochemical assays.
2-Mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.
Benzothiazole: A simpler structure with applications in the synthesis of dyes and pharmaceuticals.
The uniqueness of Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- lies in its specific functional groups, which confer distinct reactivity and biological activity compared to other thiazole derivatives.
Properties
CAS No. |
64949-27-5 |
|---|---|
Molecular Formula |
C11H10N2S2 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
N-(3-methyl-1,3-thiazol-2-ylidene)benzenecarbothioamide |
InChI |
InChI=1S/C11H10N2S2/c1-13-7-8-15-11(13)12-10(14)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
GPTLQXYTHWTLDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CSC1=NC(=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14505717.png)

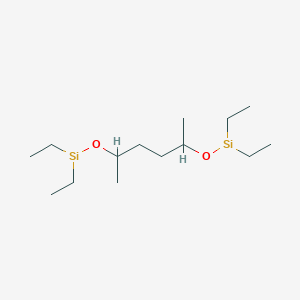
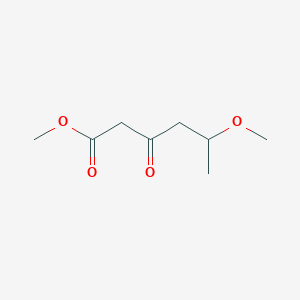

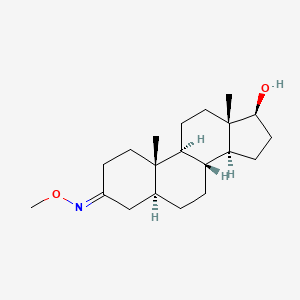
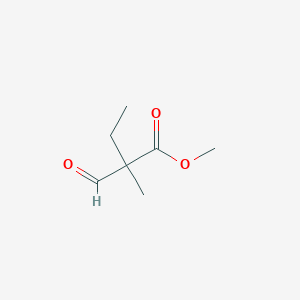
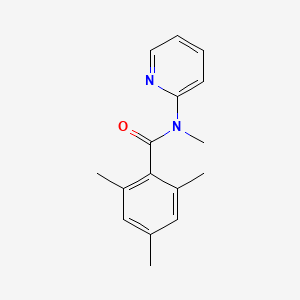
![3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione](/img/structure/B14505759.png)


![1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14505770.png)
![(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid](/img/structure/B14505774.png)

